molecular formula C16H26N2O2 B1385102 Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate CAS No. 1040688-26-3

Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Cat. No.: B1385102
CAS No.: 1040688-26-3
M. Wt: 278.39 g/mol
InChI Key: IZJCAHXKXUKDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-(diethylamino)benzylamino group. The diethylamino group enhances lipophilicity and basicity, while the ethoxy ester moiety contributes to reactivity in hydrolysis or nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-18(5-2)15-9-7-14(8-10-15)13-17-12-11-16(19)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJCAHXKXUKDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, mechanism of action, and various biological applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl ester group and a diethylamino substituent. This configuration contributes to its biological activity, particularly in interactions with enzymes and proteins.

  • Molecular Formula : C₁₅H₁₉N₂O₂
  • Molecular Weight : 263.33 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Topological Polar Surface Area : 41.6 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes involved in critical metabolic pathways. The compound's mechanism involves:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that play a role in inflammatory processes.
  • Modulation of Protein Interactions : The compound can alter the binding affinity of proteins, impacting cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

The results indicate that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative strains, which often exhibit higher resistance due to their outer membrane structure .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties. A study evaluated its effects on heat-induced albumin denaturation, revealing that it effectively reduces inflammation markers in vitro.

  • Inhibition Rate : The compound showed a significant inhibition rate comparable to standard anti-inflammatory drugs like diclofenac.

Case Studies

  • Antibacterial Efficacy Study :
    A comprehensive study was conducted to evaluate the antibacterial efficacy of this compound against various pathogens. The findings confirmed its effectiveness against S. aureus and B. subtilis, with notable inhibition zones indicating strong antibacterial properties.
  • Inflammation Model :
    In an animal model of inflammation, the administration of this compound resulted in a marked decrease in swelling and pain behavior compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 3-[(2-Chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate ()
  • Structural Differences: The nitro and chloro substituents on the benzoyl group introduce strong electron-withdrawing effects, contrasting with the electron-donating diethylamino group in the target compound.
  • Physical Properties: Nitro-substituted analogs typically exhibit higher melting points (e.g., 227–231°C for similar compounds in ) due to stronger intermolecular interactions, whereas the target compound’s diethylamino group likely reduces crystallinity .
Ethyl 4-{[2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoyl]amino}benzoate ()
  • Structural Differences: Incorporates a rigid isoindole-1,3-dione ring and phenyl group, increasing steric bulk compared to the target’s flexible benzylamino substituent.
  • Solubility: The aromatic dioxoisoindoline group reduces solubility in polar solvents, whereas the diethylamino group in the target compound may enhance solubility in organic solvents like ethanol or dichloromethane .
Ethoxylated Ethyl-4-aminobenzoate ()
  • Structural Differences: A polyethylene glycol (PEG)-modified derivative with 25 ethoxy units, drastically increasing hydrophilicity (water-soluble) compared to the target compound’s lipophilic diethylamino group.
  • Applications : Used in cosmetics due to high water solubility, whereas the target compound’s properties suit organic synthesis or drug delivery systems requiring lipid membrane penetration .

Physical and Chemical Properties

Property Target Compound Ethyl 3-[(2-Chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate Ethoxylated Ethyl-4-aminobenzoate
Molecular Weight ~350 g/mol (estimated) ~408 g/mol 1266.6 g/mol
Solubility Moderate in organic solvents Low in water, soluble in DMSO/ethanol High in water
Melting Point Likely <100°C (liquid at room temperature) 227–231°C (solid) Liquid at room temperature
Key Functional Groups Diethylamino, ethoxy ester Nitro, chloro, ethoxy ester PEG chain, ethoxy ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.